molecular formula C10H17NO3 B13710160 tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate

tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate

Cat. No.: B13710160
M. Wt: 199.25 g/mol
InChI Key: PPMODZZGEHEYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate: is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is a white to pale yellow solid at room temperature and is soluble in some organic solvents . This compound is used in various chemical reactions and has applications in scientific research.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The vinyl group can undergo reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Comparison: tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate is unique due to its vinyl group, which allows it to undergo a variety of chemical reactions that are not possible with its analogs. This makes it a versatile compound in synthetic chemistry and research applications .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl 3-ethenoxyazetidine-1-carboxylate

InChI

InChI=1S/C10H17NO3/c1-5-13-8-6-11(7-8)9(12)14-10(2,3)4/h5,8H,1,6-7H2,2-4H3

InChI Key

PPMODZZGEHEYFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC=C

Origin of Product

United States

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